molecular formula C5H10O5 B117919 L-Arabinose CAS No. 87-72-9

L-Arabinose

Cat. No. B117919
CAS RN: 87-72-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

L-Arabinose is a naturally occurring aldopentose, a monosaccharide containing five carbon atoms. It is predominantly found in plants, particularly in corn, sweet potatoes, and various other plant materials. This compound is known for its unique property of having about 50% of the sweetness of sucrose. Unlike other sugars, this compound is not readily absorbed by the small intestine, making it a calorie-free sweetener .

Scientific Research Applications

Mechanism of Action

L-Arabinose exerts its effects primarily by inhibiting the enzyme sucrase, which is responsible for breaking down sucrose into glucose and fructose. By inhibiting sucrase, this compound reduces the absorption of sucrose in the small intestine, leading to lower blood sugar levels . Additionally, this compound can improve insulin resistance and reduce serum triglycerides, contributing to its beneficial effects on metabolic health .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its ability to inhibit sucrase and its low caloric value, making it an attractive alternative to traditional sugars. Its presence in various plant materials and its role in metabolic health further distinguish it from other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Arabinose can be synthesized through various methods. One novel method involves the biopurification of xylose mother liquor using yeast strains that metabolize other sugars but not this compound. This method involves fermentation in a medium containing xylose mother liquor, optimizing conditions such as fermentation time and temperature to achieve high purity this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of arabinoxylan, a component of corn fiber, using enzymes such as β-xylanase, β-xylosidase, and α-L-arabinofuranosidase. The resultant hydrolysate is then subjected to selective fermentation with yeast to remove other sugars, followed by purification processes including decolorization and deionization . Another method involves the hydrolysis of pectin in sugar beet pulp, followed by a series of purification steps to obtain crystalline this compound .

Chemical Reactions Analysis

Types of Reactions: L-Arabinose undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization of this compound to L-Ribulose, D-Galactose, and D-Tagatose, catalyzed by this compound isomerase .

Common Reagents and Conditions:

    Isomerization: Catalyzed by this compound isomerase under specific conditions.

    Oxidation: this compound can be oxidized to form arabinonic acid using oxidizing agents.

    Reduction: Reduction of this compound can yield arabinitol.

Major Products:

    L-Ribulose: Formed through isomerization.

    Arabinonic Acid: Formed through oxidation.

    Arabinitol: Formed through reduction.

properties

{ "Design of the Synthesis Pathway": "L-Arabinose can be synthesized from D-galactose through a series of enzymatic reactions.", "Starting Materials": [ "D-galactose", "NADPH", "ATP", "Mg2+", "H2O", "O2", "Glucose-1-phosphate" ], "Reaction": [ "D-galactose is first converted to galactose-1-phosphate by the enzyme galactokinase, using ATP as a phosphate donor.", "Galactose-1-phosphate is then converted to UDP-galactose by the enzyme UDP-galactose-4-epimerase, using NADPH as a cofactor.", "UDP-galactose is then converted to UDP-glucose by the enzyme UDP-glucose-4-epimerase.", "UDP-glucose is then converted to glucose-1-phosphate by the enzyme UDP-glucose pyrophosphorylase, using UTP as a substrate.", "Glucose-1-phosphate is then converted to L-arabinose-5-phosphate by the enzyme L-arabinose-5-phosphate isomerase.", "L-arabinose-5-phosphate is then converted to L-arabinose by the enzyme phosphatase, releasing phosphate as a byproduct." ] }

CAS RN

87-72-9

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

melting_point

158 - 160 °C

Other CAS RN

28697-53-2
50986-18-0
87-72-9

physical_description

White odorless powder;  [Alfa Aesar MSDS]

solubility

500.0 mg/mL

synonyms

Arabinose
L Arabinose
L-Arabinose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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